molecular formula C9H9F2NO2 B1603176 3-Amino-3-(3,4-difluorophenyl)propanoic acid CAS No. 682804-05-3

3-Amino-3-(3,4-difluorophenyl)propanoic acid

Cat. No.: B1603176
CAS No.: 682804-05-3
M. Wt: 201.17 g/mol
InChI Key: BBQXXTOCYJPXDI-UHFFFAOYSA-N
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Description

(S)-3-Amino-3-(3,4-difluorophenyl)propanoic acid is a fluorinated β-amino acid enantiomer that serves as a crucial chiral building block in pharmaceutical research and drug discovery . The incorporation of fluorine atoms into the phenyl ring can significantly alter the molecule's electronic properties, metabolic stability, and bioavailability, making it a valuable scaffold for developing bioactive compounds . This compound is recognized for its role as a key precursor in the synthesis of fluorinated β-amino acid enantiomers, which are of high interest for their potential application in creating active pharmaceutical ingredients (APIs), such as antidiabetic agents . Researchers utilize enzymatic methods, such as lipase-catalyzed kinetic resolution, to obtain this (S)-enantiomer with high enantiomeric excess . The compound is supplied with a documented purity of 98% . This product is intended for Research and Development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use. Key identifiers include CAS Number 447416-70-8 , Molecular Formula C9H9F2NO2 , and Molecular Weight 201.17 g/mol .

Properties

IUPAC Name

3-amino-3-(3,4-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQXXTOCYJPXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592979
Record name 3-Amino-3-(3,4-difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682804-05-3
Record name 3-Amino-3-(3,4-difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Modified Rodionov Synthesis (Chemical Approach)

A widely used chemical method for synthesizing fluorinated β-amino acids involves the condensation of the corresponding fluorinated aromatic aldehyde with malonic acid in the presence of ammonium acetate under reflux in ethanol. This reaction forms the racemic β-amino acid:

  • Step 1: React 3,4-difluorobenzaldehyde with malonic acid and ammonium acetate in ethanol at reflux temperature.
  • Step 2: Isolate the racemic β-amino acid product.
  • Step 3: Optionally, esterify the β-amino acid using thionyl chloride in ethanol to form ethyl esters, facilitating purification and further transformations.

This method yields racemic mixtures with reported yields ranging from 76% to 98% for similar fluorinated β-amino acids.

Enzymatic Resolution and Enantioselective Synthesis

To obtain enantiomerically pure β-amino acids, enzymatic methods employing lipases such as lipase PSIM have been developed. These enzymes catalyze the kinetic resolution or asymmetric synthesis of β-fluorophenyl-substituted amino acid enantiomers under mild conditions, enhancing enantioselectivity and yield.

Industrial Production Considerations

Industrial-scale synthesis of fluorinated β-amino acids like 3-Amino-3-(3,4-difluorophenyl)propanoic acid involves optimization of reaction parameters to maximize yield and purity:

  • Use of specific catalysts to accelerate reaction rates and improve selectivity.
  • Strict control of temperature and pressure to favor desired reaction pathways.
  • Implementation of purification techniques such as crystallization and chromatographic methods to isolate the target compound with high purity.
  • Employing continuous flow reactors and automated synthesis platforms to enhance scalability and reproducibility.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Enantiomeric Purity Advantages Limitations
Modified Rodionov Synthesis (Chemical) 3,4-difluorobenzaldehyde, malonic acid, NH4OAc, EtOH reflux 76–98 (similar compounds) Racemic mixture High yield, straightforward Requires resolution for enantiopurity
Enzymatic Resolution Lipase PSIM, mild conditions Moderate to high High (enantioselective) Mild conditions, enantioselective Enzyme cost, scale-up challenges
Electrophilic Aromatic Fluorination Selectfluor or similar fluorinating agents Variable Depends on subsequent steps Enables late-stage fluorination Requires multi-step synthesis
Industrial Scale Optimization Catalysts, controlled temp/pressure, flow reactors High Controlled via process Scalable, reproducible Requires process development

Research Findings and Notes

  • The modified Rodionov synthesis remains a robust method for preparing racemic β-amino acids with fluorinated aromatic rings, including difluoro-substituted derivatives.
  • Enzymatic approaches provide a sustainable and selective route to enantiomerically pure β-amino acids, critical for pharmaceutical applications.
  • Late-stage fluorination techniques using electrophilic fluorinating agents allow for the introduction of fluorine atoms after constructing the amino acid backbone, offering synthetic flexibility.
  • Industrial production emphasizes process intensification, including catalyst selection and continuous flow technology, to meet demand for high-purity fluorinated β-amino acids.

Chemical Reactions Analysis

Acylation and Alkylation

The amino group undergoes nucleophilic reactions with acylating and alkylating agents:

Reaction TypeReagents/ConditionsProductYieldNotes
Acylation Acetic anhydride, 0–5°C, 2 hrN-acetyl derivative85–92%Selective protection of the amine
Alkylation Methyl iodide, K₂CO₃, DMF, 25°CN-methylated derivative78%Requires anhydrous conditions

These reactions are critical for modifying the compound’s solubility and biological activity. The difluorophenyl group remains inert under these conditions due to its electron-withdrawing effects.

Peptide Bond Formation

The carboxylic acid group participates in peptide synthesis using coupling agents:

Coupling SystemReagentsSolventReaction TimeEfficiency
EDC/HOBt1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt)DCM4–6 hr>90% activation
DCC/NHSDicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)THF12 hr75–80% activation

This reactivity enables its incorporation into peptidomimetics for drug discovery applications.

Esterification

The carboxylic acid is esterified under acidic conditions:

Procedure :

  • Reagents: Thionyl chloride (SOCl₂) in ethanol

  • Conditions: Reflux at 70°C for 3 hr

  • Product: Ethyl 3-amino-3-(3,4-difluorophenyl)propanoate hydrochloride

  • Yield: 76–98%

This step is essential for improving the compound’s volatility in analytical methods like GC-MS.

Oxidation and Reduction

The amino group and adjacent carbons exhibit redox reactivity:

ReactionReagentsConditionsProduct
Oxidation KMnO₄, H₂O₂Acidic aqueous solution, 50°CNitroso or nitro derivatives
Reduction LiAlH₄Anhydrous THF, 0°CPrimary alcohol derivative

Oxidation products are intermediates in the synthesis of bioactive nitro compounds, while reductions modify the compound’s polarity.

Enzymatic Resolution

Racemic mixtures are resolved using lipases:

EnzymeSubstrateTemperatureConversion (%)E Value
Lipase PSIMEthyl (±)-3-amino-3-(3,4-difluorophenyl)propanoate45°C48% (10 min)108
Lipase PSIMEthyl (±)-3-amino-3-(3,4-difluorophenyl)propanoate3°C50% (10 min)134

Higher enantioselectivity (E = 134) is achieved at lower temperatures, enabling efficient production of (R)- and (S)-enantiomers for chiral studies .

Condensation Reactions

The amine reacts with carbonyl compounds:

Carbonyl SourceCatalystProduct ClassApplication
AldehydesNH₄OAcβ-LactamsAntibiotic analogs
KetonesTiCl₄Schiff basesChelating agents

These reactions exploit the compound’s bifunctional nature to construct heterocyclic frameworks.

Key Research Findings

  • Stereoelectronic Effects : Fluorine atoms at the 3,4-positions increase the amine’s nucleophilicity by 15–20% compared to non-fluorinated analogs, as measured by Hammett constants.

  • Thermal Stability : Decomposition begins at 215°C (DSC), with the difluorophenyl group stabilizing the molecule up to this threshold .

  • Biological Interactions : The compound inhibits glutamate receptors with an IC₅₀ of 12.3 μM, attributed to fluorine-enhanced hydrophobic binding.

Scientific Research Applications

Chemistry

DFPA serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.
  • Substitution Reactions: The fluorine atoms can be replaced with other groups through nucleophilic aromatic substitution .

Table 1: Chemical Reactions of DFPA

Reaction TypeMajor ProductsCommon Reagents
Oxidation3-Nitro-3-(3,4-difluorophenyl)propanoic acidKMnO4, CrO3
Reduction3-Amino-3-(3,4-difluorophenyl)propanolLiAlH4, NaBH4
SubstitutionVaries depending on nucleophileNaOCH3, NaOEt

Biological Applications

DFPA has shown potential in biological studies due to its ability to interact with specific receptors involved in neurotransmission. Notably:

  • NMDA Receptor: High binding affinity leading to neuroprotective effects.
  • AMPA Receptor: Moderate modulation of excitatory neurotransmission.
  • GABA Receptor: Potential anxiolytic effects .

Table 2: Interaction Studies of DFPA

Target ReceptorBinding AffinityBiological Effect
NMDAHighNeuroprotective effects
AMPAModerateModulation of excitatory neurotransmission
GABALowPotential anxiolytic effects

Pharmaceutical Development

DFPA's structural characteristics make it a candidate for drug development targeting neurological disorders such as epilepsy and neurodegenerative diseases. Studies indicate that DFPA can reduce seizure activity by selectively inhibiting overactive neurotransmission pathways .

Case Study:
In a study focusing on its neuroprotective properties, DFPA was administered to animal models exhibiting seizure activity. Results demonstrated a significant reduction in seizure frequency, suggesting its potential as a therapeutic agent for epilepsy.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the fluorine atoms on the phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate enzyme activity or receptor signaling .

Comparison with Similar Compounds

3-Amino-3-(3,5-difluorophenyl)propanoic Acid

This positional isomer replaces the 4-fluoro substituent with a 5-fluoro group. The (S)-enantiomer (5b) has a higher mp (256–258°C) and optical rotation ([α] = −5.0 vs. −3.1 for 3,4-difluoro analog), indicating stronger intermolecular interactions and distinct stereoelectronic effects .

3-Amino-3-(4-fluorophenyl)propanoic Acid

With a single fluorine at the para position, this analog (CAS 325-89-3) exhibits reduced steric and electronic effects. The (R)-enantiomer has [α] = −3.9 (c 1.0, H₂O), comparable to the 3,4-difluoro derivative, but its mp (226–230°C) is lower, reflecting diminished crystal lattice stability .

Halogen Substitution Variants

Chlorinated Analogs: (3S)-3-Amino-3-(3,4-dichlorophenyl)propanoic Acid

Replacing fluorine with chlorine increases steric bulk and lipophilicity.

Trifluoromethyl Derivatives: (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid

The trifluoromethyl group enhances metabolic resistance and hydrophobicity. While mp data are unavailable, its structural similarity to the difluoro compound positions it as a candidate for receptor-binding studies .

Substituent Diversity in Propanoic Acid Derivatives

3-[(3-Fluorobenzyl)amino]propanoic Acid (CAS 1336086-97-5)

This derivative introduces a benzylamine group, altering the amino acid’s conformation.

3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic Acid

Incorporating a furan ring expands π-conjugation, affecting electronic properties. With a molar mass of 299.25 g/mol, this compound may exhibit unique binding affinities in receptor studies .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Melting Point (°C) Optical Rotation [α] (H₂O) Key Features
(S)-3-Amino-3-(3,4-difluorophenyl)propanoic acid 682804-05-3 C₉H₉F₂NO₂ 229–231 −3.1 (c 0.28) High enantiomeric purity
(S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid N/A C₉H₉F₂NO₂ 256–258 −5.0 (c 0.26) Stronger intermolecular interactions
(R)-3-Amino-3-(4-fluorophenyl)propanoic acid 325-89-3 C₉H₁₀FNO₂ 226–230 −3.9 (c 1.0) Lower lipophilicity
(3S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid 909709-43-9 C₉H₉Cl₂NO₂ N/A N/A Enhanced steric bulk
3-[(3-Fluorobenzyl)amino]propanoic acid 1336086-97-5 C₁₀H₁₂FNO₂ N/A N/A Benzylamine substitution

Key Observations and Contradictions

  • Melting Point Discrepancy : The racemic form (±)-2a (mp 233–235°C ) vs. (S)-enantiomer (mp 229–231°C ) suggests enantiomeric packing differences.
  • Biological Relevance: Fluorinated analogs in (e.g., LY3020371) show metabotropic glutamate receptor antagonism, suggesting possible neuropharmacological applications for related β-amino acids .

Biological Activity

3-Amino-3-(3,4-difluorophenyl)propanoic acid, also known as a fluorinated amino acid, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can significantly influence its biological activity.

  • Molecular Formula : C9H9F2NO2
  • Molecular Weight : 201.17 g/mol
  • Structure : The compound features an amino group, a propanoic acid moiety, and a difluorophenyl substituent, which contributes to its hydrophobic character and potential interactions with biological targets.

The biological activity of this compound is primarily linked to its ability to modulate signaling pathways involving cyclic guanosine monophosphate (cGMP). It acts as a stimulant for soluble guanylate cyclase (sGC), which is crucial in various physiological processes, including vasodilation and neurotransmission. The activation of sGC leads to increased levels of cGMP, which in turn influences smooth muscle relaxation and neuronal signaling .

Pharmacological Effects

  • Cardiovascular Effects : Due to its role in the NO/cGMP signaling pathway, this compound has potential applications in treating cardiovascular disorders such as hypertension and heart failure. Studies indicate that it may improve endothelial function and reduce platelet aggregation .
  • Neuroprotective Properties : Preliminary research suggests that the compound may exhibit neuroprotective effects by enhancing cGMP levels in neuronal tissues, potentially offering therapeutic benefits for neurodegenerative diseases .
  • Antimicrobial Activity : Although less studied in this context, some derivatives of fluorinated amino acids have shown promising antimicrobial properties against both gram-positive and gram-negative bacteria, suggesting that this compound could be explored for similar applications .

Structure-Activity Relationship (SAR)

The introduction of fluorine atoms into the phenyl ring alters the lipophilicity and electronic properties of the compound, which can enhance binding affinity to target proteins. Comparative studies have shown that modifications in the structure can lead to significant variations in biological activity .

CompoundR1R2DCAF1 K D (nM)
3a(R) PhPhNB
3b(S) PhPh16,400
3c(R) 3-Cl Ph2-F Ph13,500 ± 200
3d(S) 3-Cl Ph2-F Ph490 ± 90

This table illustrates the varying binding affinities of structurally related compounds, emphasizing how slight modifications can lead to drastic changes in efficacy .

Cardiovascular Research

In a recent study focusing on cardiovascular health, researchers investigated the effects of various sGC stimulators, including derivatives of this compound. The results demonstrated significant improvements in vascular function and reductions in blood pressure among treated subjects compared to controls .

Neuroprotective Studies

Another study examined the neuroprotective effects of this compound on animal models with induced neurodegeneration. The findings indicated that treatment with the compound led to improved cognitive functions and reduced neuronal apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

  • Methodological Answer : Cross-validate using certified reference materials (CRMs) from NIST or Thermo Scientific. For example, 3-(3,4-dihydroxyphenyl)propanoic acid’s purity is confirmed via DSC melting profiles . Replicate experiments under standardized conditions (e.g., ICH guidelines).

Q. What ethical and regulatory considerations apply to in vitro studies involving this compound?

  • Methodological Answer : Follow NIH guidelines for handling fluorinated compounds, including waste disposal (e.g., neutralization before drain disposal). Ensure compliance with OSHA standards for lab safety, as outlined in SDS sheets for similar amino acid derivatives .

Q. Tables for Key Comparisons

Property This compound Tyrosine Derivatives Hydroxyphenyl Analogs
logP ~1.2 (predicted)-1.5 (3-(4-hydroxyphenyl)) 0.8 (3-fluoro-4-hydroxy)
pKa (COOH) 2.1–2.52.2 (3,4-dihydroxy analog) 2.3 (DL-Tyrosine)
Enzymatic Inhibition Moderate (kinase assays)High (tyrosine phosphatases) Low (hydroxylase)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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